- Preparation of substituted pyrimidine derivatives as antagonists of the histamine H4 receptor, World Intellectual Property Organization, , ,

Cas no 937048-76-5 (tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)

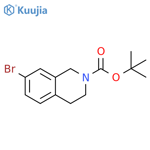

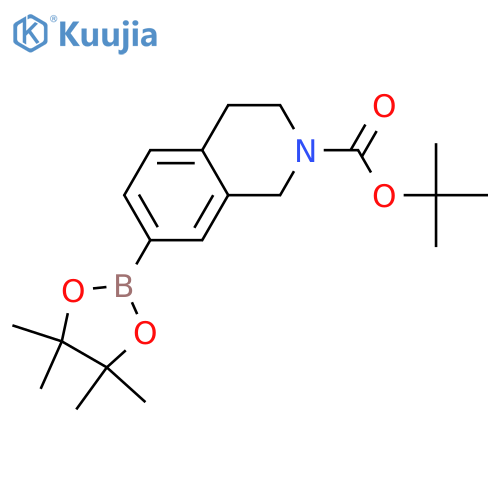

937048-76-5 structure

商品名:tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

CAS番号:937048-76-5

MF:C20H30BNO4

メガワット:359.267506122589

MDL:MFCD11044674

CID:1981540

PubChem ID:53302321

tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2(1H)-ISOQUINOLINECARBOXYLIC ACID, 3,4-DIHYDRO-7-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-, 1,1-DIMETHYLETHYL ESTER

- 7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylic Acid tert-Butyl Ester

- TERT-BUTYL 7-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBOXYLATE

- Tert-butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

- 1,1-Dimethylethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate

- 2-?Boc-?1,?2,?3,?4-?tetrahydroisoquinoli?ne-?7-?boronic acid pinacol ester

- (2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic acid pinacol ester

- 2-N-Boc-7-BPin-1,2,3,4-tetrahydroisoquinoline

- tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)

- 1,1-Dimethylethyl 3,4-dihydro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-isoquinolinecarboxylate (ACI)

- tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

- 2-Boc-3,4-dihydro-1H-isoquinoline-7-boronic acid pinacol ester

- 7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-Isoquinoline-2-carboxylic acid tert-butylester

- UPDWDCOAUJYOTG-UHFFFAOYSA-N

- MFCD11044674

- Z2044783361

- tert-Butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- CS-W000580

- tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

- SB18410

- 937048-76-5

- SY259143

- AKOS015900867

- AS-32957

- SCHEMBL2515678

- EN300-4722474

- 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-boronic acid pinacol ester

- DB-079669

-

- MDL: MFCD11044674

- インチ: 1S/C20H30BNO4/c1-18(2,3)24-17(23)22-11-10-14-8-9-16(12-15(14)13-22)21-25-19(4,5)20(6,7)26-21/h8-9,12H,10-11,13H2,1-7H3

- InChIKey: UPDWDCOAUJYOTG-UHFFFAOYSA-N

- ほほえんだ: O=C(N1CCC2C(=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)C1)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 359.22700

- どういたいしつりょう: 359.2267886 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 3

- 複雑さ: 526

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 48

- ぶんしりょう: 359.3

じっけんとくせい

- PSA: 48.00000

- LogP: 3.21690

tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050374-250mg |

tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate |

937048-76-5 | 98% | 250mg |

¥345.00 | 2024-04-24 | |

| ChemScence | CS-W000580-1g |

tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate |

937048-76-5 | 1g |

$618.0 | 2022-04-26 | ||

| Enamine | EN300-4722474-10.0g |

tert-butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

937048-76-5 | 95% | 10.0g |

$5163.0 | 2023-07-07 | |

| Enamine | EN300-4722474-0.05g |

tert-butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

937048-76-5 | 95% | 0.05g |

$148.0 | 2023-07-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7933-1G |

tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

937048-76-5 | 95% | 1g |

¥ 1,689.00 | 2023-04-12 | |

| TRC | T302610-500mg |

7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylic Acid tert-Butyl Ester |

937048-76-5 | 500mg |

$965.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | Y1126758-100mg |

2-Boc-3,4-dihydro-1H-isoquinoline-7-boronic acid pinacol ester |

937048-76-5 | 95% | 100mg |

$200 | 2024-07-28 | |

| Ambeed | A377111-250mg |

tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate |

937048-76-5 | 95% | 250mg |

$97.0 | 2025-02-21 | |

| Ambeed | A377111-1g |

tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate |

937048-76-5 | 95% | 1g |

$198.0 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VD469-200mg |

tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

937048-76-5 | 95+% | 200mg |

1200.0CNY | 2021-08-04 |

tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 100 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 100 °C

リファレンス

- Design, synthesis and identification of novel, orally bioavailable non-covalent Nrf2 activators, Bioorganic & Medicinal Chemistry Letters, 2020, 30(4),

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: 1,4-Dioxane ; rt → reflux; overnight, reflux

リファレンス

- Preparation of nitrogen-containing heterocyclic compounds and its medical application, China, , ,

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 4 h, 100 °C

リファレンス

- Preparation of tetrahydroisoquinolines as Nrf2 activators useful in treatment of diseases caused by oxidative stress, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, rt → 80 °C; 80 °C → rt

リファレンス

- Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 18 h, 90 °C

リファレンス

- Preparation of thieno[2,3-c]quinoline derivatives as PKB inhibitors for treating cancer, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; overnight, 100 °C; 100 °C → rt

リファレンス

- Bicyclic quinolone compounds and their preparation, pharmaceutical compositions and use in the treatment of infectious diseases, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 5 h, 90 °C

リファレンス

- Preparation of dihydroisoquinoline-2(1H)-carboxamides and related compounds and their use in treating medical conditions, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 100 °C

リファレンス

- Synthesis of heterocycles targeting degradation of bruton's tyrosine kinase, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 100 °C; cooled

リファレンス

- Preparation of pyrimidines as adenosine A2A receptor antagonists, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ; 3 h, 80 °C

リファレンス

- Preparation of pyridine compounds as protein tyrosine kinase inhibitors for treatment of proliferative diseases, China, , ,

tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Raw materials

tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Preparation Products

tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 関連文献

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

937048-76-5 (tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate) 関連製品

- 1365262-75-4(5-bromo-2-fluoro-3-(trifluoromethyl)pyridine)

- 2172220-22-1(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-2-hydroxy-2-methylpropanoic acid)

- 126457-99-6(De-amino Sparfloxacin)

- 18341-31-6(N-methyl-N-(prop-2-yn-1-yl)acetamide)

- 2248406-81-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3-chlorophenyl)-1H-imidazole-4-carboxylate)

- 921790-22-9(N-(2-fluorophenyl)-2-{7-(4-methylphenyl)-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-ylsulfanyl}acetamide)

- 1262000-32-7(Phenol, 5-(2-furanyl)-2-methyl-)

- 59891-28-0(Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester)

- 1171584-84-1(2-[(1H-1,3-Benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide)

- 31084-70-5(Ethanimidic acid, N-(ethoxycarbonyl)-, ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:937048-76-5)tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

清らかである:99%/99%

はかる:5g/1g

価格 ($):1358.0/321.0